molecular formula C19H18N2O2S B5126163 N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide

N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide

Cat. No. B5126163
M. Wt: 338.4 g/mol
InChI Key: JZDLBAWJYSZRCV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide, also known as QNZ, is a chemical compound that has been studied extensively for its potential use in scientific research. QNZ belongs to a class of compounds called quinolines, which have been shown to have various biological activities.

Mechanism of Action

N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide works by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. By inhibiting NF-κB, N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide can reduce inflammation and inhibit the growth of cancer cells. N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells, making it useful for studying intracellular processes. N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide is also relatively stable and can be stored for long periods of time. However, N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide. One area of interest is the development of new N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide derivatives with improved properties, such as increased solubility and reduced off-target effects. Another area of interest is the use of N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide in combination with other anti-cancer agents to enhance their effectiveness. Finally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide and its potential use in the treatment of inflammatory and cancerous diseases.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide is a promising chemical compound that has been extensively studied for its potential use in scientific research. Its ability to inhibit the activity of NF-κB and induce apoptosis in cancer cells makes it a potential candidate for the treatment of inflammatory and cancerous diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide involves the reaction of 4-methoxybenzaldehyde with 2-mercaptoquinoline in the presence of a base and a catalyst. The resulting product is then reacted with 2-bromoethylamine hydrobromide to yield N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide. The synthesis method has been optimized to produce high yields of N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide with good purity.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide has been studied extensively for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cancer cell growth. N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13(19(22)20-15-8-10-16(23-2)11-9-15)24-18-12-7-14-5-3-4-6-17(14)21-18/h3-13H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDLBAWJYSZRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide

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